Methyl 2-(2-formyl-6-methoxyphenoxy)acetate
Description
Methyl 2-(2-formyl-6-methoxyphenoxy)acetate is an ester derivative featuring a formyl-substituted methoxyphenoxy backbone. It is synthesized via nucleophilic substitution between methyl 2-bromo-2-phenylacetate and o-vanillin (2-hydroxy-3-methoxybenzaldehyde) under basic conditions (K₂CO₃ in DMF) at 92–94°C, yielding white crystals with an 85.10% efficiency . This compound serves as a precursor for phenylacetic acids and benzofuran derivatives through hydrolysis (using 10% KOH/MeOH) and cyclization (via Ac₂O/NaOAc), respectively . Its structural motifs—formyl, methoxy, and ester groups—make it versatile in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
methyl 2-(2-formyl-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-5-3-4-8(6-12)11(9)16-7-10(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRQFGWOFJOWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-formyl-6-methoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: 2-(2-carboxy-6-methoxyphenoxy)acetic acid.
Reduction: 2-(2-hydroxymethyl-6-methoxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
Methyl 2-(2-formyl-6-methoxyphenoxy)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Using potassium permanganate in acidic medium.
- Reduction : Utilizing sodium borohydride in methanol.
- Substitution : Employing sodium hydride in dimethyl sulfoxide with alkyl halides.
These reactions highlight its versatility and utility in synthesizing other chemical compounds, making it a valuable asset in organic chemistry laboratories .
Medicinal Chemistry
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities. It has been investigated for its potential anti-inflammatory effects and interactions with biological molecules. Understanding these interactions is crucial for assessing the compound's safety and efficacy for therapeutic applications.
In particular, studies have focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Preliminary findings suggest that derivatives of this compound could possess anti-inflammatory properties comparable to established drugs like celecoxib .
Biochemical Assays
Role in Biochemical Research
The compound is also used in biochemical assays to study its interactions with proteins and other biomolecules. Such studies are essential for elucidating the mechanism of action of the compound and its derivatives. For instance, research has shown that modifications to the molecular structure can influence biological activity, providing insights into structure-activity relationships (SARs) .
Table 1: Comparison of Chemical Reactions Involving this compound
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Sodium hydride | Dimethyl sulfoxide with alkyl halides |
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anti-inflammatory | This compound | Inhibition of COX enzymes observed |
| Structure-Activity Relationship (SAR) | Various derivatives tested | Variations in activity based on substitutions |
Case Studies
-
Synthesis of Anti-inflammatory Agents
A study explored the synthesis of this compound derivatives and their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant COX-2 inhibition, suggesting potential therapeutic applications . -
Biochemical Interaction Studies
Research focusing on the interactions of this compound with various proteins demonstrated its capacity to modulate biological pathways involved in inflammation. These findings underscore its relevance in drug development and biochemical research .
Mechanism of Action
The mechanism of action of Methyl 2-(2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy and phenoxy groups can engage in various substitution and elimination reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate (C₁₁H₁₁ClO₅)
- Key Differences : Chlorine substitution at the 4-position of the phenyl ring replaces a hydrogen atom, increasing molar mass (258.65 g/mol vs. 238.20 g/mol for the parent compound).
- However, it may reduce solubility in polar solvents compared to the parent compound .
2-(2-Formyl-6-methoxyphenoxy)propanoic Acid (C₁₁H₁₂O₅)
- Key Differences: Replacement of the methyl ester with a propanoic acid group introduces a carboxylic acid functionality.
- Impact : Increased acidity (pKa ~4-5) due to the -COOH group, making it suitable for salt formation or coordination chemistry. This derivative is less volatile and more hydrophilic than the ester counterpart .
Methyl 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetate (C₁₀H₉FNO₅)
- Key Differences : Fluorine and nitro substituents at the 2- and 5-positions, respectively.
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates. The nitro group introduces redox activity, useful in prodrug designs .
Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃)
- Key Differences: A ketone (acetyl) group replaces the formylphenoxy moiety.
- Impact: The α-ketoester structure enables keto-enol tautomerism, facilitating chelation and participation in Claisen condensations. This compound is a known precursor in illicit drug synthesis (e.g., amphetamines) .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Solubility (Polarity) | Stability |
|---|---|---|---|---|---|
| Methyl 2-(2-formyl-6-methoxyphenoxy)acetate | C₁₁H₁₂O₅ | 224.21 | Formyl, methoxy, ester | Moderate in MeOH/EtOH | Stable under inert |
| Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate | C₁₁H₁₁ClO₅ | 258.65 | Cl, formyl, methoxy, ester | Low in H₂O | Sensitive to light |
| 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid | C₁₁H₁₂O₅ | 224.21 | Formyl, methoxy, carboxylic acid | High in aqueous base | Hygroscopic |
| Methyl 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetate | C₁₀H₉FNO₅ | 257.18 | F, NO₂, methoxy, ester | Low in H₂O | Oxidizable |
Biological Activity
Methyl 2-(2-formyl-6-methoxyphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a formyl group, a methoxy group, and an ester functional group. The molecular formula is CHO, with a molecular weight of approximately 220.23 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory responses, potentially useful in treating conditions like arthritis.
- Antitumor Activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : In a study investigating the anti-inflammatory properties of related compounds, it was found that methyl esters with similar structures significantly reduced inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin .
- Antitumor Studies : Research on the cytotoxic effects of this compound analogs revealed that at concentrations around 10 µM, these compounds induced apoptosis in breast cancer cell lines (MDA-MB-231), with morphological changes observed through microscopy .
- Mechanistic Insights : The mechanism of action for the antitumor effects includes microtubule destabilization and induction of cell cycle arrest at the G2/M phase, leading to increased apoptosis markers such as caspase activation .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with acetic anhydride or acetyl chloride under controlled conditions. Analytical techniques such as NMR and mass spectrometry are employed for characterization.
Synthesis Overview
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Acetylation | Acetic anhydride | Room temperature |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Sodium hydride | DMSO with alkyl halides |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(2-formyl-6-methoxyphenoxy)acetate, and how are reaction conditions optimized?
The synthesis involves nucleophilic substitution between 2-formyl-6-methoxyphenol and methyl bromoacetate under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone, under reflux, is typically employed to drive the reaction. Key optimizations include controlling stoichiometry (excess methyl bromoacetate to minimize di-substitution), reaction temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography or recrystallization ensures >90% purity .
Q. How is the structural integrity of this compound confirmed after synthesis?
Multimodal characterization is critical:
- NMR spectroscopy (1H, 13C) identifies functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxy at δ 3.8–3.9 ppm).
- IR spectroscopy confirms ester (C=O stretch ~1730 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) moieties.
- Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 253.1).
- X-ray crystallography (using SHELX or ORTEP ) resolves absolute configuration and bond lengths.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of vapors.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if ingested or inhaled .
- Storage: In airtight containers, away from light and moisture, at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
Discrepancies (e.g., aldehyde proton shifts) may arise from solvent effects, tautomerism, or crystal packing. Strategies include:
Q. What strategies improve regioselectivity during the alkylation of 2-formyl-6-methoxyphenol with methyl bromoacetate?
To minimize by-products (e.g., di-alkylated derivatives):
- Protecting Groups: Temporarily block the aldehyde with a trimethylsilyl (TMS) group.
- Solvent Optimization: Use DMF to enhance nucleophilicity of the phenolic oxygen.
- Temperature Control: Lower temperatures (40–50°C) reduce competing reactions .
Q. How can the aldehyde group in this compound be selectively functionalized for drug discovery applications?
The aldehyde enables:
- Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives).
- Nucleophilic additions (e.g., Grignard reagents for alcohol derivatives).
- Protection-Deprotection: Use ethylene glycol to form acetals, preserving the aldehyde for later steps .
Q. What experimental approaches analyze the biological activity of derivatives of this compound?
- Enzyme Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
- Cell Viability Studies: MTT assays to screen for cytotoxicity in cancer cell lines.
- Molecular Docking: Predict binding modes with proteins (e.g., using AutoDock Vina) to guide structural modifications .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points reported for this compound across studies?
Variations may stem from impurities or polymorphic forms. Solutions include:
Q. Why might HPLC purity assays contradict NMR integration values?
HPLC may detect non-UV-active impurities (e.g., inorganic salts), while NMR integrates all proton environments. Combine techniques:
- LC-MS to correlate retention times with molecular weights.
- Elemental Analysis to verify stoichiometric ratios of C, H, and O .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
